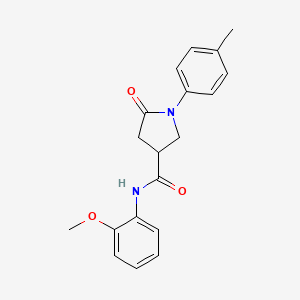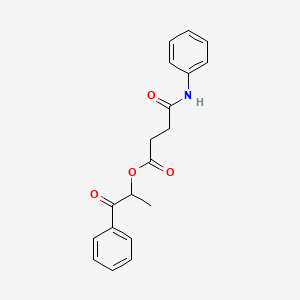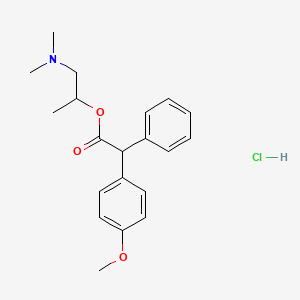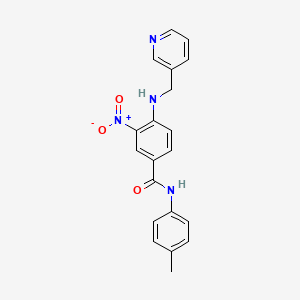![molecular formula C22H19ClF2N4O4 B3943319 5-[4-(2-CHLORO-4,5-DIFLUOROBENZOYL)PIPERAZIN-1-YL]-N-[(FURAN-2-YL)METHYL]-2-NITROANILINE](/img/structure/B3943319.png)
5-[4-(2-CHLORO-4,5-DIFLUOROBENZOYL)PIPERAZIN-1-YL]-N-[(FURAN-2-YL)METHYL]-2-NITROANILINE
Overview
Description
5-[4-(2-Chloro-4,5-difluorobenzoyl)piperazin-1-yl]-N-[(furan-2-yl)methyl]-2-nitroaniline is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a 2-chloro-4,5-difluorobenzoyl group and a furan-2-ylmethyl group, along with a nitroaniline moiety. The unique structure of this compound makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 5-[4-(2-Chloro-4,5-difluorobenzoyl)piperazin-1-yl]-N-[(furan-2-yl)methyl]-2-nitroaniline involves multiple steps, starting with the preparation of key intermediates. One common route includes the following steps:
Synthesis of 2-Chloro-4,5-difluorobenzoic acid: This intermediate can be prepared by the chlorination and fluorination of benzoic acid derivatives.
Formation of 2-Chloro-4,5-difluorobenzoyl chloride: The acid is then converted to its corresponding acyl chloride using reagents like thionyl chloride.
Coupling with Piperazine: The acyl chloride reacts with piperazine to form the 2-chloro-4,5-difluorobenzoyl piperazine intermediate.
Introduction of Furan-2-ylmethyl Group: The furan-2-ylmethyl group is introduced through a nucleophilic substitution reaction.
Final Coupling with Nitroaniline: The final step involves coupling the intermediate with 2-nitroaniline under suitable conditions to yield the target compound.
Chemical Reactions Analysis
5-[4-(2-Chloro-4,5-difluorobenzoyl)piperazin-1-yl]-N-[(furan-2-yl)methyl]-2-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The chloro and fluoro groups on the benzoyl ring can undergo nucleophilic substitution reactions with suitable nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-[4-(2-Chloro-4,5-difluorobenzoyl)piperazin-1-yl]-N-[(furan-2-yl)methyl]-2-nitroaniline is not fully understood. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds include:
2-Chloro-4,5-difluorobenzoic acid: An intermediate used in the synthesis of the target compound.
2-Chloro-4,5-difluorobenzoyl chloride: Another key intermediate in the synthetic route.
Indole derivatives: These compounds share some structural similarities and have diverse biological activities.
The uniqueness of 5-[4-(2-Chloro-4,5-difluorobenzoyl)piperazin-1-yl]-N-[(furan-2-yl)methyl]-2-nitroaniline lies in its combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
(2-chloro-4,5-difluorophenyl)-[4-[3-(furan-2-ylmethylamino)-4-nitrophenyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClF2N4O4/c23-17-12-19(25)18(24)11-16(17)22(30)28-7-5-27(6-8-28)14-3-4-21(29(31)32)20(10-14)26-13-15-2-1-9-33-15/h1-4,9-12,26H,5-8,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKKVVZCYBXBJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=CO3)C(=O)C4=CC(=C(C=C4Cl)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClF2N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-benzyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~,N~1~-diethylglycinamide](/img/structure/B3943246.png)



![1-Naphthalen-2-ylsulfonyl-4-[(3-nitrophenyl)methyl]piperazine;oxalic acid](/img/structure/B3943261.png)
![5-[(4-ethylphenoxy)acetyl]-2-(pyrrolidin-1-ylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B3943283.png)
![1-[(4-nitrophenyl)sulfonyl]-4-(1-propyl-4-piperidinyl)piperazine oxalate](/img/structure/B3943285.png)
![N-{2-[(5-nitro-2-pyridinyl)amino]ethyl}propanamide](/img/structure/B3943291.png)

![N~1~-(4-{[4-(2-METHOXYBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE](/img/structure/B3943300.png)
![1-[(4-Fluorophenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine;oxalic acid](/img/structure/B3943307.png)
![3a-methyl-2-[4-(naphthalen-2-yloxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B3943323.png)
![2,4-dichloro-N-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B3943329.png)

